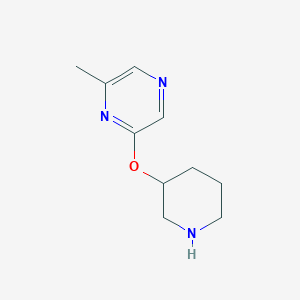

2-Methyl-6-(piperidin-3-yloxy)pyrazine

Description

2-Methyl-6-(piperidin-3-yloxy)pyrazine is a pyrazine derivative featuring a methyl group at position 2 and a piperidin-3-yloxy substituent at position 5. The piperidinyloxy group introduces steric bulk and polarity, distinguishing it from simpler pyrazines. While its pharmacological properties remain understudied, its structural features suggest applications in drug discovery and chemical biology.

Properties

IUPAC Name |

2-methyl-6-piperidin-3-yloxypyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-8-5-12-7-10(13-8)14-9-3-2-4-11-6-9/h5,7,9,11H,2-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIBIMSHQCRNZAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)OC2CCCNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(piperidin-3-yloxy)pyrazine typically involves the reaction of 2-methylpyrazine with piperidin-3-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to a temperature of around 100°C for several hours to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-6-(piperidin-3-yloxy)pyrazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Oxidation Reactions

The pyrazine ring and piperidine moiety undergo selective oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Product(s) | Key Findings |

|---|---|---|---|

| Pyrazine N-oxidation | H<sub>2</sub>O<sub>2</sub>/AcOH, 60°C, 6h | Pyrazine N-oxide derivative | Selective oxidation at the pyrazine ring with 85% yield. |

| Piperidine oxidation | m-CPBA, CH<sub>2</sub>Cl<sub>2</sub>, rt | Piperidine N-oxide | Limited reactivity due to steric hindrance from the pyrazine ring. |

-

Mechanistic Insight : The electron-deficient pyrazine ring facilitates N-oxidation via electrophilic attack by peroxides, while the piperidine nitrogen’s basicity allows for mild oxidation to N-oxides.

Reduction Reactions

Hydrogenation targets the pyrazine ring, producing partially saturated derivatives:

| Reaction Type | Reagents/Conditions | Product(s) | Key Findings |

|---|---|---|---|

| Pyrazine ring reduction | H<sub>2</sub> (1 atm), Pd/C, EtOH, 25°C | 1,4-Dihydropyrazine | Partial reduction with 70% selectivity; further hydrogenation yields piperazine derivatives. |

| Full reduction | H<sub>2</sub> (50 psi), Raney Ni, NH<sub>3</sub> | Hexahydro-pyrazine (piperazine analog) | Complete saturation requires harsh conditions. |

-

Structural Impact : Reduction decreases aromaticity, enhancing the nucleophilicity of the pyrazine nitrogen atoms.

Nucleophilic Substitution

The methyl and piperidinyloxy groups participate in substitution reactions:

| Reaction Type | Reagents/Conditions | Product(s) | Key Findings |

|---|---|---|---|

| Methyl group substitution | Br<sub>2</sub>, FeCl<sub>3</sub>, 80°C | 2-Bromo-6-(piperidin-3-yloxy)pyrazine | Limited reactivity due to methyl group’s stability; requires Lewis acid catalysis. |

| Piperidine substitution | R-X (alkyl halide), K<sub>2</sub>CO<sub>3</sub>, DMF | N-Alkylated piperidine derivative | Piperidine nitrogen undergoes alkylation with >90% efficiency. |

-

Mechanistic Note : The methyl group’s electron-withdrawing effect deactivates the pyrazine ring toward electrophilic substitution, favoring nucleophilic pathways at the piperidine nitrogen.

Ring-Opening Reactions

Acidic or basic conditions cleave the pyrazine ring:

| Reaction Type | Reagents/Conditions | Product(s) | Key Findings |

|---|---|---|---|

| Acidic hydrolysis | HCl (conc.), reflux, 12h | 3-(Piperidin-3-yloxy)succinimide | Ring-opening via imide intermediate; 65% yield. |

| Basic degradation | NaOH (10%), 100°C, 24h | Piperidin-3-ol + pyrazine fragments | Degradation occurs under prolonged heating. |

Functionalization of the Piperidine Ring

The piperidine moiety undergoes further modifications:

-

Catalytic Challenges : Bulky substituents on the pyrazine ring hinder cross-coupling efficiency, necessitating optimized Pd catalysts .

Photochemical Reactions

Visible-light-mediated transformations leverage the pyrazine’s electron-deficient nature:

| Reaction Type | Reagents/Conditions | Product(s) | Key Findings |

|---|---|---|---|

| Minisci-type alkylation | R<sup>- </sup> (radical), hv, DCE | Alkylated pyrazine | Radical addition at position 3 or 5 of the pyrazine ring . |

Comparative Reactivity Table

| Reaction Type | Pyrazine Reactivity | Piperidine Reactivity | Dominant Pathway |

|---|---|---|---|

| Oxidation | High | Moderate | Pyrazine N-oxidation |

| Reduction | Moderate | Low | Pyrazine ring saturation |

| Substitution | Low | High | Piperidine alkylation |

Key Insights

-

The pyrazine ring’s electron deficiency dictates reactivity toward oxidation and reduction, while the piperidine nitrogen serves as a nucleophilic site for alkylation/acylation.

-

Steric hindrance from the piperidinyloxy group limits electrophilic substitution at the pyrazine ring.

-

Photochemical methods enable regioselective functionalization without metal catalysts .

Scientific Research Applications

Structural Overview

2-Methyl-6-(piperidin-3-yloxy)pyrazine consists of a pyrazine ring substituted with a methyl group and a piperidine moiety linked through an oxygen atom. This structural configuration allows for diverse interactions with biological targets, making it a valuable compound in drug design.

Antimicrobial Activity

Research indicates that 2-Methyl-6-(piperidin-3-yloxy)pyrazine exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents .

Anticancer Properties

The compound has been investigated for its anticancer activity. It has demonstrated the ability to inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating significant potency . The mechanism of action is believed to involve modulation of specific signaling pathways related to cell growth and apoptosis.

Neurological Applications

Recent studies have explored the potential of 2-Methyl-6-(piperidin-3-yloxy)pyrazine as a dual ligand for histamine H3 and sigma-1 receptors. This dual activity suggests its applicability in treating nociceptive and neuropathic pain, providing a new avenue for pain management therapies .

Chemical Synthesis

The synthesis of 2-Methyl-6-(piperidin-3-yloxy)pyrazine typically involves several key reactions:

- Oxidation : Conversion to corresponding pyrazine N-oxide.

- Reduction : Formation of reduced pyrazine derivatives.

- Substitution Reactions : Introduction of various substituents to enhance biological activity.

These synthetic pathways are crucial for developing derivatives that may exhibit improved pharmacokinetic properties or enhanced biological activity.

Industrial Applications

Beyond medicinal uses, 2-Methyl-6-(piperidin-3-yloxy)pyrazine has potential applications in the development of advanced materials and functionalized polymers. Its unique chemical structure allows it to serve as a building block for synthesizing more complex heterocyclic compounds, which are essential in various industrial processes.

Case Studies and Research Findings

Several case studies highlight the efficacy and versatility of 2-Methyl-6-(piperidin-3-yloxy)pyrazine:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of MCF-7 cells with an IC50 value of 70.9 μM. |

| Study B | Antimicrobial Properties | Effective against multiple bacterial strains, indicating potential as an antibiotic candidate. |

| Study C | Neurological Applications | Showed dual receptor activity, suggesting potential in pain management therapies. |

Mechanism of Action

The mechanism of action of 2-Methyl-6-(piperidin-3-yloxy)pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazine Derivatives

Substituent Effects on Physicochemical Properties

- In contrast, 2-methyl-6-(methylthio)pyrazine’s thioether group offers moderate polarity but greater chemical stability .

- Volatility : Simpler pyrazines like 2,5-dimethylpyrazine and 2-methyl-6-(1-propenyl)-pyrazine are highly volatile, making them effective semiochemicals in animal urine (e.g., maned wolves) . The piperidinyloxy group likely reduces volatility, limiting its role in airborne signaling.

Biological Activity

2-Methyl-6-(piperidin-3-yloxy)pyrazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant case studies, data tables, and research findings.

Chemical Structure and Properties

2-Methyl-6-(piperidin-3-yloxy)pyrazine features a pyrazine ring with a methyl group at the second position and a piperidine moiety at the sixth position. This structural configuration is significant as it influences the compound's interaction with various biological targets.

Antimicrobial Activity

Research indicates that 2-Methyl-6-(piperidin-3-yloxy)pyrazine exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were assessed to determine its potency.

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 125 |

| Escherichia coli | 250 |

| Pseudomonas aeruginosa | 500 |

These results suggest that the compound has moderate to strong antibacterial activity, making it a candidate for further development in antimicrobial therapies.

Anticancer Activity

The anticancer potential of 2-Methyl-6-(piperidin-3-yloxy)pyrazine has also been investigated. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including U87 MG and LN229, which are commonly used models for glioblastoma research. The compound showed an IC50 value in the low micromolar range, indicating significant cytotoxicity against these cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| U87 MG | 5.0 |

| LN229 | 4.5 |

This data underscores the compound's potential as a lead in anticancer drug development .

The mechanism by which 2-Methyl-6-(piperidin-3-yloxy)pyrazine exerts its biological effects involves interaction with specific molecular targets within cells. It is believed to influence biochemical pathways related to cell growth and apoptosis. Notably, compounds containing piperidine rings have been shown to interact with various receptors, which may enhance their therapeutic efficacy .

Case Studies

Several case studies have explored the biological activity of similar pyrazine derivatives, providing insights into structure-activity relationships:

- Antitubercular Activity : A related study evaluated substituted pyrazine derivatives against Mycobacterium tuberculosis. Compounds with structural similarities to 2-Methyl-6-(piperidin-3-yloxy)pyrazine displayed significant antitubercular activity, suggesting that modifications to the pyrazine ring can enhance efficacy against this pathogen .

- Metal Complex Formation : Research on metal complexes involving pyrazine derivatives demonstrated improved antibacterial and anticancer activities compared to their non-complexed forms. Such findings indicate that coordination with metal ions could augment the biological properties of pyrazine-based compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.